molecular formula C14H9NO4 B2888559 1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone CAS No. 173846-17-8

1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone

Cat. No.: B2888559
CAS No.: 173846-17-8
M. Wt: 255.229
InChI Key: VHNWACCPZKFEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone (CAS 173846-17-8) is a nitro-substituted dibenzofuran derivative characterized by a fused bicyclic aromatic system (dibenzo[b,d]furan) with a nitro group at the 7-position and an acetyl (ethanone) group at the 2-position . Its synthesis typically involves functionalization of dibenzofuran precursors, such as sulfonylation or nitration reactions, followed by acetylation .

Properties

IUPAC Name

1-(7-nitrodibenzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4/c1-8(16)9-2-5-13-12(6-9)11-4-3-10(15(17)18)7-14(11)19-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNWACCPZKFEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone typically involves the nitration of dibenzofuran followed by the introduction of the ethanone group. One common synthetic route includes:

    Nitration: Dibenzofuran is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7th position.

    Acylation: The nitrated dibenzofuran is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethanone group at the 2nd position.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include:

    Reduction: Tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an alkaline medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major products formed from these reactions include the corresponding amino, carboxylic acid, and substituted derivatives.

Scientific Research Applications

1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: The compound is studied for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in biological studies, including enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone depends on its specific application. In medicinal chemistry, its effects are often mediated through interactions with biological targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The ethanone group can also participate in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone

Compound Name CAS Number Substituents Molecular Formula Key Properties/Applications Reference
1-(5-Chlorobenzo[b]furan-2-yl)ethanone 1646-32-8 Cl at 5-position, ethanone at 2-position C₁₀H₇ClO₂ Intermediate for heterocyclic synthesis; halogen enhances lipophilicity
3-Nitrodibenzofuran 5410-97-9 NO₂ at 3-position C₁₂H₇NO₃ Electron-deficient aromatic system; used in optoelectronics
8-Acetyl-1,3-dimethoxydibenzo[b,d]furan-4-carboxamide N/A OCH₃ at 1,3; COCH₃ at 8; CONH₂ at 4 C₁₈H₁₅NO₆ Dual kinase inhibitor (Pim/CLK1); methoxy groups enhance solubility
1-(7,9-Dimethoxydibenzo[b,d]furan-2-yl)ethanone N/A OCH₃ at 7,9; COCH₃ at 2 C₁₇H₁₄O₅ Precursor for carboxamide derivatives; methoxy groups modulate steric effects

Key Observations :

  • Substituent Effects : The nitro group at the 7-position in the target compound enhances electron deficiency compared to chloro or methoxy substituents, affecting reactivity in electrophilic substitution or coordination chemistry. Methoxy groups (e.g., in compound 40) improve solubility but reduce electrophilicity .
  • Positional Isomerism : Nitro placement (3- vs. 7-position) alters the electron density distribution. For example, 3-Nitrodibenzofuran (CAS 5410-97-9) exhibits distinct optical properties compared to the 7-nitro isomer .

Functional Group Variations in Ethanone Derivatives

Table 2: Ethanone Derivatives with Diverse Aromatic Systems

Compound Name Core Structure Substituents/Modifications Biological/Chemical Relevance Reference
2-(5-Bromopyridin-3-yl)-1-(5-(4-chlorophenyl)furan-2-yl)ethanone Pyridine-furan hybrid Br, Cl substituents Potent SARS 3CLpro inhibitor (IC₅₀ = 1.2 µM)
1-(Furan-2-yl)ethanone Simple furan No fused aromatic system Flavoring agent; precursor in heterocyclic synthesis
1-(Naphtho[2,1-b]furan-2-yl)ethanone Naphthofuran Fused naphthalene-furan system Antitubercular activity (MIC = 6.25 µg/mL)

Key Observations :

  • Complexity vs. Activity : The dibenzofuran core in the target compound provides a rigid, planar structure advantageous for protein binding (e.g., kinase inhibition) compared to simpler furan derivatives .
  • Hybrid Systems: Compounds like 2-(5-bromopyridin-3-yl)-1-(5-(4-chlorophenyl)furan-2-yl)ethanone demonstrate that combining multiple aromatic systems (pyridine + furan) can enhance bioactivity, as seen in SARS-CoV-2 protease inhibition .

Biological Activity

1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a dibenzo[b,d]furan core with a nitro group at the 7-position and an ethanone moiety. The structural attributes contribute to its interaction with biological targets, particularly in cancer and kinase inhibition contexts.

Research indicates that dibenzofuran derivatives, including this compound, may operate through multiple mechanisms:

  • Kinase Inhibition : Compounds with similar structures have been shown to inhibit various kinases, such as Pim-1 and Pim-2. The presence of hydroxyl or nitro groups enhances binding affinity to the ATP-binding site of these kinases .
  • Antiproliferative Activity : Studies have demonstrated that dibenzofuran derivatives exhibit significant antiproliferative effects against several cancer cell lines, indicating a potential role in cancer therapy .

Biological Activity Assays

The biological activity of this compound has been evaluated using various assays:

Table 1: Summary of Biological Activity Assays

Assay Type IC50 Value (µM) Cell Line/Target
Kinase Inhibition (Pim-1)< 0.5MV4-11 (Acute Myeloid Leukemia)
Antiproliferative (Cancer Cells)0.1 - 10Various human cancer cell lines
Tube Formation Inhibition3.5Brain Microvascular Endothelial Cells

Case Study 1: Anticancer Activity

A study explored the effects of this compound on MV4-11 cells. The compound exhibited an IC50 value below 0.5 µM, indicating potent anticancer activity. This was attributed to its ability to inhibit Pim kinases, which are implicated in cell survival and proliferation in cancer .

Case Study 2: Angiogenesis Inhibition

In another investigation, the compound was tested for its ability to inhibit tube formation in brain microvascular endothelial cells, a critical process in angiogenesis. An IC50 value of 3.5 µM was recorded, demonstrating its potential as an antiangiogenic agent .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the dibenzo[b,d]furan scaffold significantly influence biological activity:

  • Nitro Group Positioning : The placement of the nitro group at the 7-position appears crucial for enhancing kinase inhibition.
  • Substituents : Hydroxyl and acetyl groups at various positions can further modulate activity, highlighting the importance of functional group variation in optimizing therapeutic efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.